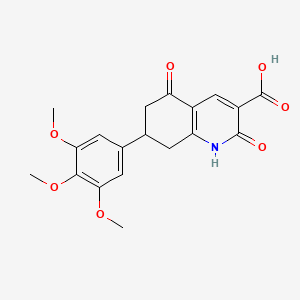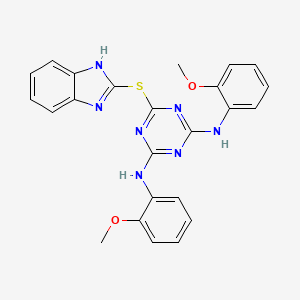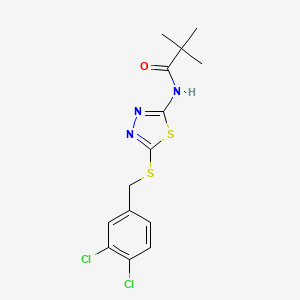![molecular formula C24H21N3O2 B11185648 1-methyl-3'-(2-phenylethyl)-1'H-spiro[indole-3,2'-quinazoline]-2,4'(1H,3'H)-dione](/img/structure/B11185648.png)
1-methyl-3'-(2-phenylethyl)-1'H-spiro[indole-3,2'-quinazoline]-2,4'(1H,3'H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Methyl-3’-(2-phenylethyl)-1’H-spiro[indole-3,2’-quinazoline]-2,4’(1H,3’H)-dione is a complex organic compound that belongs to the class of spiro compounds. These compounds are characterized by a unique structure where two rings are connected through a single atom. This particular compound features an indole and quinazoline moiety, making it a significant molecule in medicinal chemistry due to its potential biological activities.
Preparation Methods
The synthesis of 1-methyl-3’-(2-phenylethyl)-1’H-spiro[indole-3,2’-quinazoline]-2,4’(1H,3’H)-dione can be achieved through various synthetic routes. One common method involves a multi-step process starting with the formation of the indole core, followed by the construction of the quinazoline ring. The final step involves the spirocyclization to form the spiro compound. Reaction conditions typically include the use of strong acids or bases, high temperatures, and sometimes microwave irradiation to accelerate the reaction .
Industrial production methods for such complex molecules often involve optimization of these synthetic routes to improve yield and reduce costs. This can include the use of continuous flow reactors and other advanced techniques to ensure consistent and scalable production.
Chemical Reactions Analysis
1-Methyl-3’-(2-phenylethyl)-1’H-spiro[indole-3,2’-quinazoline]-2,4’(1H,3’H)-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinazoline derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced indole derivatives.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields quinazoline N-oxides, while reduction can produce various hydrogenated indole derivatives.
Scientific Research Applications
1-Methyl-3’-(2-phenylethyl)-1’H-spiro[indole-3,2’-quinazoline]-2,4’(1H,3’H)-dione has numerous applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a model compound for studying spiro compound reactivity.
Biology: This compound is investigated for its potential as a bioactive molecule, with studies focusing on its interactions with various biological targets.
Industry: It is used in the development of new materials and as a precursor in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1-methyl-3’-(2-phenylethyl)-1’H-spiro[indole-3,2’-quinazoline]-2,4’(1H,3’H)-dione involves its interaction with specific molecular targets. The indole moiety can interact with various receptors and enzymes, modulating their activity. The quinazoline ring is known to inhibit certain kinases, making this compound a potential kinase inhibitor. These interactions can lead to the modulation of signaling pathways involved in cell proliferation, apoptosis, and other critical cellular processes .
Comparison with Similar Compounds
1-Methyl-3’-(2-phenylethyl)-1’H-spiro[indole-3,2’-quinazoline]-2,4’(1H,3’H)-dione can be compared with other spiro compounds such as spiro[indole-3,2’-pyrrolidine] and spiro[indole-3,2’-piperidine]. While these compounds share the spirocyclic structure, the presence of different heterocyclic rings (quinazoline vs. pyrrolidine or piperidine) imparts unique chemical and biological properties. For instance, the quinazoline ring in our compound provides additional sites for interaction with biological targets, potentially enhancing its bioactivity .
Properties
Molecular Formula |
C24H21N3O2 |
|---|---|
Molecular Weight |
383.4 g/mol |
IUPAC Name |
1'-methyl-3-(2-phenylethyl)spiro[1H-quinazoline-2,3'-indole]-2',4-dione |
InChI |
InChI=1S/C24H21N3O2/c1-26-21-14-8-6-12-19(21)24(23(26)29)25-20-13-7-5-11-18(20)22(28)27(24)16-15-17-9-3-2-4-10-17/h2-14,25H,15-16H2,1H3 |
InChI Key |
NPKSRRLHKRFYKA-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=CC=CC=C2C3(C1=O)NC4=CC=CC=C4C(=O)N3CCC5=CC=CC=C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-methyl-5-{[4-(methylcarbamoyl)-1-phenyl-1H-1,2,3-triazol-5-yl]sulfanyl}-1,2,3-thiadiazole-4-carboxamide](/img/structure/B11185583.png)
![9-[4-(diethylamino)phenyl]-2-(ethylsulfanyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B11185584.png)
![N-(1,3-benzodioxol-5-yl)-2-[2-(4-fluorophenyl)-5-(2-hydroxyethyl)-4-methyl-6-oxopyrimidin-1(6H)-yl]acetamide](/img/structure/B11185598.png)
![2-(methylsulfanyl)-9-(naphthalen-1-yl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B11185602.png)
![2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]-1-(2,2,4-trimethylquinolin-1(2H)-yl)ethanone](/img/structure/B11185606.png)
![6-methyl-2-[(2-methylphenyl)amino]-5-pentylpyrimidin-4(3H)-one](/img/structure/B11185612.png)
![4-Ethyl-2-{[2-(thiophen-2-yl)ethyl]amino}pyrimidine-5-carboxylic acid](/img/structure/B11185617.png)
![2-[(4-chlorobenzyl)sulfanyl]-5-methyl-6-(2-methylbenzyl)[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B11185623.png)
![1-(3,4-Dimethoxyphenyl)-2-[(5,7-dimethyl[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)sulfanyl]ethanone](/img/structure/B11185626.png)


![ethyl 2-propanamido-4H,5H,6H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B11185640.png)
![2-benzyl-8-[3-(methylsulfanyl)-1H-1,2,4-triazol-5-yl]pyrido[4,3-b][1,6]naphthyridine-1,9(2H,8H)-dione](/img/structure/B11185643.png)
